N-[(1-Ethylcyclobutyl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide
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Overview
Description
The compound “N-[(1-Ethylcyclobutyl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide” is an organic compound. It contains a cyclobutyl group, which is a ring of four carbon atoms, and a pyrazol group, which is a ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the rings and various attached groups . The cyclobutyl and pyrazol rings would likely contribute significantly to the compound’s three-dimensional structure.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present . For example, the double bond in the prop-2-enamide group could potentially be involved in addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the polar amide group could influence its solubility in different solvents.properties
IUPAC Name |
N-[(1-ethylcyclobutyl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-6-16(21)20(12-17(7-2)9-8-10-17)11-15-13(3)18-19(5)14(15)4/h6H,1,7-12H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCIFZVDTXGTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)CN(CC2=C(N(N=C2C)C)C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Ethylcyclobutyl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide |
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